N-(4-Chlorophenyl)-2-{6-phenylimidazo[2,1-B][1,3]thiazol-3-YL}acetamide
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Overview
Description
N-(4-Chlorophenyl)-2-{6-phenylimidazo[2,1-B][1,3]thiazol-3-YL}acetamide is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds have garnered significant interest due to their diverse biological activities, including anticancer, antifungal, and antiviral properties .
Preparation Methods
The synthesis of N-(4-Chlorophenyl)-2-{6-phenylimidazo[2,1-B][1,3]thiazol-3-YL}acetamide typically involves the reaction of 4-chlorophenyl isothiocyanate with 2-phenylimidazole in the presence of a base, followed by acetylation of the resulting intermediate . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like lutidine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(4-Chlorophenyl)-2-{6-phenylimidazo[2,1-B][1,3]thiazol-3-YL}acetamide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-2-{6-phenylimidazo[2,1-B][1,3]thiazol-3-YL}acetamide involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival . The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by disrupting key signaling pathways .
Comparison with Similar Compounds
N-(4-Chlorophenyl)-2-{6-phenylimidazo[2,1-B][1,3]thiazol-3-YL}acetamide can be compared with other imidazo[2,1-b]thiazole derivatives, such as:
Levamisole: Known for its immunostimulatory and anticancer properties.
Ritonavir: An antiretroviral drug with a thiazole ring in its structure.
The uniqueness of this compound lies in its specific substitution pattern and the combination of the imidazo[2,1-b]thiazole core with a chlorophenyl group, which imparts distinct biological activities .
Properties
Molecular Formula |
C19H14ClN3OS |
---|---|
Molecular Weight |
367.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide |
InChI |
InChI=1S/C19H14ClN3OS/c20-14-6-8-15(9-7-14)21-18(24)10-16-12-25-19-22-17(11-23(16)19)13-4-2-1-3-5-13/h1-9,11-12H,10H2,(H,21,24) |
InChI Key |
SBKAHPZPDNERNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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